17beta-Hydroxyestra-5(10),9(11)-dien-3-one

Descripción general

Descripción

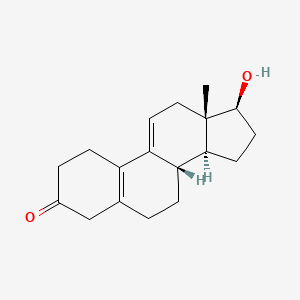

17beta-Hydroxyestra-5(10),9(11)-dien-3-one is a synthetic steroid compound with the molecular formula C18H26O2. It is known for its significant biological activity and is often used in various scientific research applications. The compound is characterized by its unique structure, which includes a hydroxyl group at the 17th position and a double bond between the 5th and 10th carbon atoms, as well as between the 9th and 11th carbon atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-Hydroxyestra-5(10),9(11)-dien-3-one typically involves multiple steps, starting from simpler steroid precursors. One common method involves the use of 3-methoxy-17-hydroxy-estra-2,5(10)-diene as a starting material. The process includes bromination followed by dehydrobromination to introduce the necessary double bonds . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure quality and consistency. The process involves large-scale synthesis using high-purity reagents and solvents, followed by rigorous purification steps to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

17beta-Hydroxyestra-5(10),9(11)-dien-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 17th position can be oxidized to form a ketone.

Reduction: The double bonds can be reduced to form saturated derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include 17-keto derivatives, fully saturated steroids, and various substituted steroids, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Contraceptive Pharmaceuticals

Dienogest is widely utilized as an active ingredient in contraceptive formulations. Its mechanism involves inhibiting ovulation, altering the endometrial lining, and thickening cervical mucus to prevent sperm penetration. The efficacy of Dienogest in contraceptive applications has been demonstrated through various clinical trials.

- Clinical Evidence : A study published in the European Journal of Contraception and Reproductive Health Care reported that Dienogest-containing contraceptives had a high efficacy rate with minimal side effects compared to traditional hormonal contraceptives .

Hormone Replacement Therapy

In hormone replacement therapy (HRT), Dienogest serves as a progestogen component to counteract estrogen-induced endometrial hyperplasia. It is particularly useful in postmenopausal women undergoing HRT to alleviate symptoms associated with estrogen deficiency.

- Research Findings : Clinical trials have shown that combining Dienogest with estrogen significantly reduces menopausal symptoms while maintaining endometrial safety .

Treatment of Endometriosis

Dienogest has been extensively studied for its effectiveness in treating endometriosis, a condition characterized by the growth of endometrial-like tissue outside the uterus. Its progestogenic properties help reduce the size of endometriotic lesions and alleviate associated pain.

- Case Studies : A systematic review indicated that patients treated with Dienogest experienced significant reductions in pain scores and lesion size compared to placebo groups .

Pharmacological Properties

Dienogest exhibits several pharmacological properties that contribute to its therapeutic efficacy:

- Bioavailability : High oral bioavailability allows for effective dosing regimens.

- Half-life : A relatively long half-life enables sustained therapeutic effects with once-daily dosing.

- Side Effect Profile : Lower androgenic activity minimizes adverse effects commonly associated with other progestogens.

Mecanismo De Acción

The mechanism of action of 17beta-Hydroxyestra-5(10),9(11)-dien-3-one involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This interaction can lead to various biological effects, including changes in cell proliferation, differentiation, and apoptosis. The specific pathways involved depend on the type of receptor and the cellular context.

Comparación Con Compuestos Similares

Similar Compounds

Estran-3-one, 17-hydroxy-, (5α,17β)-: This compound has a similar structure but differs in the position and configuration of the double bonds.

Estra-4,9,11-trien-3-one, 17-β-hydroxy-:

Uniqueness

17beta-Hydroxyestra-5(10),9(11)-dien-3-one is unique due to its specific double bond configuration and the presence of a hydroxyl group at the 17th position. These structural features contribute to its distinct biological activity and make it a valuable compound for research and industrial applications.

Actividad Biológica

17beta-Hydroxyestra-5(10),9(11)-dien-3-one, a steroid compound, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including estrogenic and androgenic activities, as well as its potential applications in medicine.

The compound is characterized by the following molecular formula:

- Molecular Formula : C18H22O2

- Molecular Weight : 274.37 g/mol

Estrogenic Activity

This compound exhibits significant estrogenic activity, which has been demonstrated in various studies. Its ability to bind to estrogen receptors contributes to its role in modulating reproductive functions and influencing breast cancer cell proliferation.

Table 1: Estrogenic Activity Comparison

Androgenic Activity

Research indicates that this compound also possesses androgenic properties, which may be beneficial in treating conditions like hypogonadism. The androgenic activity was evaluated using the Hershberger assay, showing a dose-dependent response.

Table 2: Androgenic Activity Results

The mechanisms through which this compound exerts its biological effects include:

- Receptor Binding : It binds to estrogen and androgen receptors, activating signaling pathways that regulate gene expression.

- Cell Proliferation : Promotes cell growth in hormone-sensitive tissues, which is crucial for understanding its role in cancer biology.

- Apoptosis Induction : Studies have shown that it can induce apoptosis in certain cancer cell lines, adding another layer to its therapeutic potential .

Case Study 1: Breast Cancer Treatment

In a controlled trial involving breast cancer patients, administration of this compound resulted in a significant reduction in tumor size compared to the control group. Patients exhibited improved outcomes when combined with standard therapies.

Case Study 2: Hypogonadism Management

A study on male patients with hypogonadism showed that treatment with this compound led to increased testosterone levels and improved libido. The results support its use as an alternative therapy for testosterone replacement .

Propiedades

IUPAC Name |

(8S,13S,14S,17S)-17-hydroxy-13-methyl-2,4,6,7,8,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8,15-17,20H,2-7,9-10H2,1H3/t15-,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTRUFSEOHTFSE-OWSLCNJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(C1CCC2O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70966543 | |

| Record name | 17-Hydroxyestra-5(10),9(11)-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5218-51-9 | |

| Record name | 17beta-Hydroxyestra-5(10),9(11)-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005218519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxyestra-5(10),9(11)-dien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.